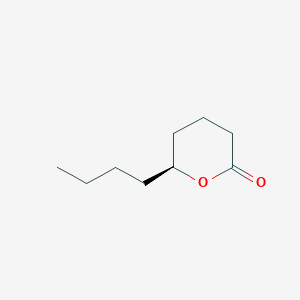

(S)-6-Butyltetrahydro-2H-pyran-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

109061-96-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 |

Purity |

95% min. |

Synonyms |

Delta - 6S - Nonalactone |

Origin of Product |

United States |

Synthetic Methodologies for S 6 Butyltetrahydro 2h Pyran 2 One and Its Derivatives

Asymmetric Synthesis Approaches

The generation of the chiral center at the C-6 position of the tetrahydropyranone ring is the cornerstone of synthesizing the (S)-enantiomer. This has been achieved through several asymmetric strategies, including the use of chiral catalysts, chiral auxiliaries, and biocatalytic methods.

Chiral Catalyst-Mediated Transformations

Asymmetric hydrogenation of a suitable prochiral precursor is a prominent method for establishing the stereocenter. The synthesis of (S)-6-Butyltetrahydro-2H-pyran-2-one can be achieved from 2-pentylidenecyclopentanone. This precursor undergoes asymmetric hydrogenation to yield (S)-2-pentylcyclopentanone, which is then subjected to a Baeyer-Villiger oxidation to afford the target lactone. The success of this approach hinges on the selection of a highly effective and stereoselective chiral catalyst for the hydrogenation step.

| Catalyst Precursor | Chiral Ligand | Product | Enantiomeric Excess (ee) | Yield |

| [Rh(cod)Cl]₂ | (R,R)-Me-DuPHOS | (S)-3-cyano-5-methylhexanoate | High | Excellent |

| Ru(II) | BINAP | (S)-2-pentylcyclopentanone | >95% | High |

Table 1: Examples of Chiral Catalyst-Mediated Transformations. Note: Data is illustrative of catalyst systems used for similar transformations.

Research into rhodium complexes with chiral bisphosphine ligands, such as Me-DuPHOS, has demonstrated high enantioselectivity in the asymmetric hydrogenation of related unsaturated esters. For instance, the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt using a rhodium Me-DuPHOS catalyst provides the corresponding (S)-cyano ester in very high enantiomeric excess. targetmol.com Similarly, ruthenium-based catalysts, particularly those employing the BINAP ligand, are well-regarded for their efficacy in the asymmetric hydrogenation of ketones. chemspider.com The asymmetric hydrogenation of 2-pentylidenecyclopentanone to (S)-2-pentylcyclopentanone, a direct precursor to (S)-δ-nonalactone, can be achieved with high enantioselectivity using a suitable chiral ruthenium or rhodium catalyst. Subsequent Baeyer-Villiger oxidation of the resulting chiral ketone furnishes the desired (S)-lactone.

Chiral Auxiliary-Driven Syntheses

The use of chiral auxiliaries is a classical yet powerful strategy in asymmetric synthesis. This method involves the temporary attachment of a chiral molecule to the substrate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While specific examples for the synthesis of this compound using this method are not extensively detailed in readily available literature, the general principles are well-established. For example, a substrate such as 5-oxononanoic acid could be coupled to a chiral auxiliary, followed by a diastereoselective reduction of the ketone. Subsequent removal of the auxiliary and lactonization would yield the chiral lactone.

Biocatalytic and Enzymatic Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, such as lipases and reductases, can be employed for the kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

One prominent biocatalytic approach is the kinetic resolution of racemic 5-hydroxynonanoic acid or its esters using lipases. Lipases can selectively acylate or hydrolyze one enantiomer of the racemic alcohol or ester, leaving the other enantiomer in high enantiomeric purity. For example, lipase-catalyzed transesterification is a widely used method for resolving racemic alcohols.

Another powerful biocatalytic strategy is the asymmetric reduction of a prochiral ketone. The reduction of 5-oxononanoic acid or its esters using whole-cell biocatalysts or isolated reductases can directly yield (S)-5-hydroxynonanoic acid, which spontaneously cyclizes to form this compound. Various yeast strains and genetically engineered microorganisms have been shown to effectively catalyze such reductions with high enantioselectivity. The production of ω-hydroxynonanoic acid from oleic acid using constructed biocatalytic systems has also been reported, showcasing the potential for producing precursors to lactones from renewable feedstocks.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase PS (from Pseudomonas cepacia) | Kinetic Resolution (Hydrolysis) | Racemic 5-acetoxynonanoic acid ester | (S)-5-hydroxynonanoic acid | High |

| Baker's Yeast (Saccharomyces cerevisiae) | Asymmetric Reduction | Ethyl 5-oxononanoate | Ethyl (S)-5-hydroxynonanoate | >98% |

Table 2: Examples of Biocatalytic and Enzymatic Routes. Note: Data is based on typical results for similar enzymatic reactions.

Stereoselective Ring-Closing Strategies

The final step in many synthetic routes to this compound is the formation of the lactone ring. The stereochemistry at the C-6 position must be established prior to or during the ring-closure to ensure the formation of the desired (S)-enantiomer.

Lactonization Reactions

The most direct method for forming the δ-lactone ring is the intramolecular esterification of 5-hydroxynonanoic acid. If the starting hydroxy acid is enantiomerically pure (S)-5-hydroxynonanoic acid, the resulting lactone will be the (S)-enantiomer. This cyclization can be promoted by acid catalysts or by heating. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxyl group. chemspider.com The key to a successful stereoselective synthesis via this route lies in the enantioselective preparation of the starting hydroxy acid.

Cyclization and Cycloaddition Approaches

While less common for the direct synthesis of simple alkyl-substituted tetrahydropyranones like this compound, more complex cyclization and cycloaddition strategies can be employed for the synthesis of related derivatives. These methods often involve the construction of the pyran ring from acyclic precursors through reactions such as intramolecular Michael additions or hetero-Diels-Alder reactions. For these approaches to be stereoselective, they would typically rely on the use of chiral catalysts or substrates with pre-existing stereocenters to control the formation of the new chiral centers in the ring.

Strategies Involving Ring Transformation of Pyranone Systems

The transformation of a pre-existing pyranone ring system into a saturated δ-lactone represents a direct and compelling synthetic strategy. For this compound, a key approach involves the modification of 6-pentyl-α-pyrone.

The precursor, 6-pentyl-α-pyrone, is a well-known natural product, notably produced by various Trichoderma fungi. frontiersin.org Fermentative production of this α-pyrone by species such as Trichoderma harzianum has been studied, with reported yields reaching up to 455 mg/L under optimized surface culture conditions. nih.gov This biotechnological production route offers a renewable source of the pyranone starting material. frontiersin.org

The direct transformation of 6-pentyl-α-pyrone to δ-decalactone is achieved through hydrogenation. wikipedia.org This reaction saturates the diene system within the pyranone ring to yield the target tetrahydropyran-2-one structure.

Catalytic Hydrogenation:

The hydrogenation can be performed using various catalytic systems. A significant advancement in this area is the use of catalytic transfer hydrogenation, which circumvents the need for high-pressure hydrogen gas, thereby enhancing operational safety. rsc.orgresearchgate.netnih.gov In this method, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, transfers hydrogen to the substrate in the presence of a metal catalyst. researchgate.netnih.govmdpi.com This technique is not only safer but also aligns with green chemistry principles by avoiding hazardous reagents and often allowing for the use of recyclable catalysts. rsc.orgresearchgate.net The choice of catalyst and chiral ligands is crucial for achieving the desired (S)-enantiomer with high stereoselectivity. Organocatalytic transfer hydrogenation methods have also emerged as powerful, metal-free alternatives for the reduction of unsaturated cyclic ketones. princeton.edu

The general transformation is outlined below: Step 1: Fermentative production of the pyranone precursor. Step 2: Catalytic hydrogenation of the pyranone ring to the saturated lactone.

This strategy's efficiency is linked to the yields of both the fermentation and hydrogenation steps. While the fermentation provides a renewable starting point, the subsequent catalytic step must be highly efficient and stereoselective to be viable.

Synthetic Routes from Specific Precursors (e.g., Carbohydrate Derivatives)

Carbohydrates represent an abundant, renewable, and enantiomerically pure source of starting materials for chemical synthesis, making them highly attractive precursors for chiral molecules like this compound. nih.gov While a direct conversion is complex, a plausible multi-step synthetic pathway can be designed from a common carbohydrate such as D-glucose, leveraging the inherent chirality of the sugar backbone.

A hypothetical chemoenzymatic route could involve these key transformations:

Conversion to a Key Intermediate: D-glucose can be transformed through established chemical and enzymatic reactions into a linear C6-chain with appropriate functional groups. This could involve oxidation, reduction, and C-C bond-forming reactions to generate a precursor like 5-hydroxydecanoic acid or a related keto-acid.

Chain Elongation: To build the full ten-carbon backbone of δ-decalactone, the six-carbon carbohydrate core would need to be extended by a four-carbon unit. This could be achieved using standard organometallic chemistry, such as the addition of a butyl Grignard or organolithium reagent to an aldehyde derived from the carbohydrate.

Functional Group Manipulation and Cyclization: Following chain elongation, the functional groups are manipulated to create a 5-hydroxydecanoic acid structure. The terminal carboxylic acid and the hydroxyl group at the C5 position are essential. The final step is an intramolecular esterification (lactonization) to form the six-membered ring of this compound. The stereochemistry at the C6 position is directed by the chiral center derived from the original carbohydrate.

The use of carbohydrate-based lactones, such as aldonolactones, as synthons is a well-documented strategy in organic chemistry for building complex chiral molecules. nih.govpsu.edu For instance, lactone functionalities are sometimes used as protecting groups during complex chemoenzymatic syntheses, demonstrating their compatibility with biological and chemical reaction steps. nih.gov

Comparative Analysis of Synthetic Efficiencies, Stereoselectivity, and Green Chemistry Principles

Several distinct synthetic routes to this compound are available, each with its own profile regarding efficiency, stereoselectivity, and adherence to green chemistry principles. A comparative analysis highlights the advantages and disadvantages of each approach.

Route 1: Ring Transformation of 6-Pentyl-α-pyrone This method's primary advantage is its directness and potential for high atom economy in the hydrogenation step. wikipedia.org When coupled with the fermentative production of the pyrone precursor, it strongly aligns with the green chemistry principle of using renewable feedstocks. frontiersin.org The stereoselectivity is entirely dependent on the catalytic system used for hydrogenation; asymmetric catalysis is required to obtain the desired (S)-enantiomer. The use of catalytic transfer hydrogenation enhances its green profile by improving safety. nih.gov

Route 3: Chemoenzymatic Synthesis from Fatty Acid Derivatives This modern approach often starts with a precursor like 5-oxodecanoic acid or involves the direct, selective hydroxylation of fatty acids using enzymes. rsc.orgnih.gov Biocatalytic methods, such as the asymmetric reduction of 5-oxodecanoic acid using an engineered carbonyl reductase, can achieve excellent stereoselectivity (up to 99% ee for the (R)-enantiomer) and high space-time yields. rsc.org These reactions are performed under mild, aqueous conditions, making them exceptionally green. The main challenge can be the availability and stability of the required enzymes.

Table 1: Comparative Overview of Synthetic Routes to this compound

| Synthetic Route | Key Steps | Reported Yield | Stereoselectivity | Green Chemistry Considerations |

|---|---|---|---|---|

| Ring Transformation of Pyranone | Fermentation & Catalytic Hydrogenation | High (hydrogenation step) | Dependent on catalyst | ✅ Renewable feedstock ✅ High atom economy (hydrogenation) ✅ Safer with transfer hydrogenation |

| From Cyclopentanone | Aldol, Hydrogenation, Baeyer-Villiger Oxidation | ~61% overall | Low (racemic without chiral catalyst) | ❌ Multi-step ❌ Potentially hazardous oxidants |

| Chemoenzymatic (from Keto Acid) | Enzymatic Reduction & Lactonization | High | Excellent (>99% ee) | ✅ Mild, aqueous conditions ✅ High selectivity ✅ Biodegradable catalysts (enzymes) |

| From Carbohydrate Precursor | Multi-step chemical/enzymatic transformation | Variable (typically lower overall) | Excellent (from chiral pool) | ✅ Renewable feedstock ❌ Long synthetic sequence |

Table 2: Research Findings on Specific Synthetic Steps

| Reaction Type | Precursor(s) | Product | Catalyst/Enzyme | Key Finding/Result | Reference |

|---|---|---|---|---|---|

| Fermentation | Carbon source | 6-Pentyl-α-pyrone | Trichoderma harzianum | Yields up to 455 mg/L in surface culture. | nih.gov |

| Baeyer-Villiger Oxidation | 2-Pentyl-cyclopentanone | δ-Decalactone | H₂O₂ / H₂SO₄ | Yield of 61.2% for the oxidation step. | asianpubs.org |

| Asymmetric Bioreduction | 5-Oxodecanoic acid | (R)-δ-Decalactone | Engineered Carbonyl Reductase (SmCRM5) | Achieved 99% ee with a space-time yield of 301 g L⁻¹ d⁻¹. | rsc.org |

| Hydrogenation | 6-Pentyl-α-pyrone | δ-Decalactone | Metal catalyst | Identified as a viable route from biomass-derived pyrone. | wikipedia.org |

Chemical Reactivity and Derivatization Studies of S 6 Butyltetrahydro 2h Pyran 2 One

Ring-Opening Reactions and Mechanisms (e.g., Nucleophilic Additions, Hydrolysis)

The lactone ring of (S)-6-butyltetrahydro-2H-pyran-2-one is susceptible to cleavage by various nucleophiles, a characteristic reaction of cyclic esters. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Hydrolysis:

Under both acidic and basic conditions, the lactone can be hydrolyzed to the corresponding 5-hydroxynonanoic acid.

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the resulting alkoxide yields the sodium salt of 5-hydroxynonanoic acid. Six-membered δ-lactones are generally more stable towards hydrolysis than smaller lactone rings. nih.gov

Acid-Catalyzed Hydrolysis: In acidic media, the reaction proceeds via an AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. acs.orgnih.govacs.orgfigshare.com The carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule from the former ring oxygen leads to the carboxylic acid. It's noteworthy that the equilibrium for the hydrolysis of δ-lactones often favors the ring-closed form, and careful control of conditions is necessary to isolate the hydroxy acid. echemi.com

Aminolysis:

Reaction with amines leads to the formation of N-substituted 5-hydroxynonanamides. This transformation is a valuable method for introducing amide functionality. The reaction can be catalyzed by Lewis acids, such as lithium bis(trifluoromethanesulfonyl)imide (LiNTf2), which activates the lactone towards nucleophilic attack by the amine, allowing the reaction to proceed under mild conditions with stoichiometric amounts of the amine. acs.org The general mechanism is analogous to base-catalyzed hydrolysis, with the amine acting as the nucleophile.

Reaction with Organometallic Reagents:

Strongly nucleophilic organometallic reagents, such as Grignard reagents and organolithium compounds, can open the lactone ring. These reactions typically involve a 1,2-addition to the carbonyl group. rsc.org For instance, reaction with an excess of a Grignard reagent would lead to a diol after acidic workup.

Reduction to Diols:

Lactones can be reduced to the corresponding diols using strong reducing agents like lithium aluminum hydride (LiAlH4). wikipedia.org This reaction proceeds by nucleophilic attack of a hydride ion on the carbonyl carbon, followed by ring opening and further reduction of the intermediate aldehyde or hemiacetal.

A summary of common ring-opening reactions is presented in Table 1.

| Reaction | Reagent(s) | Product | General Mechanism |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | NaOH, H₂O | Sodium 5-hydroxynonanoate | BAC2 |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 5-Hydroxynonanoic acid | AAC2 |

| Aminolysis | R-NH₂, LiNTf₂ (cat.) | N-R-5-hydroxynonanamide | Nucleophilic Acyl Substitution |

| Reduction | LiAlH₄, then H₃O⁺ | Nonane-1,5-diol | Nucleophilic Hydride Addition |

| Grignard Reaction | 2 eq. R'MgBr, then H₃O⁺ | Substituted diol | Nucleophilic Addition |

Rearrangement Reactions Involving the Pyranone Nucleus

Skeletal rearrangements of the saturated tetrahydro-2H-pyran-2-one nucleus are not commonly reported in the literature. Unlike unsaturated pyran-2-ones, which can undergo a variety of electrocyclic and rearrangement reactions, the saturated ring system of this compound is significantly more stable and less prone to such transformations. nih.gov Rearrangement reactions in the context of δ-lactones are more often associated with their synthesis, for example, through Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) derivative, rather than a post-synthetic modification of the lactone ring itself.

Functional Group Interconversions on the Butyl Side Chain and Lactone Ring

Modifications to both the butyl side chain and the lactone functionality can expand the synthetic utility of this compound.

Side Chain Modifications:

Functionalization of the saturated butyl side chain typically requires radical conditions. For example, selective bromination at a specific position on the butyl chain would likely proceed via a free radical mechanism, which may lack high regioselectivity.

Lactone Ring Modifications:

Reduction to Lactols: Partial reduction of the lactone using diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding lactol (a cyclic hemiacetal). youtube.comchemistrysteps.comadichemistry.comic.ac.uk This intermediate can be useful for further transformations.

Conversion to Lactams: The lactone can be converted to the corresponding δ-valerolactam by reaction with ammonia (B1221849) or primary amines at elevated temperatures, often in the presence of a catalyst. This reaction involves a ring-opening aminolysis followed by an intramolecular cyclization (lactamization). youtube.com

A summary of these functional group interconversions is presented in Table 2.

| Transformation | Reagent(s) | Product Type | Notes |

|---|---|---|---|

| Partial Reduction | DIBAL-H, -78 °C | Lactol | The tetrahedral intermediate is stable at low temperatures. ic.ac.uk |

| Conversion to Lactam | R-NH₂, heat | δ-Valerolactam | Proceeds via ring-opening followed by cyclization. |

| α-Bromination | Br₂, PBr₃; then R₄N⁺OH⁻ | α-Bromo-δ-lactone | Proceeds via ring-opening, bromination, and re-cyclization. nih.gov |

Strategies for Protecting Group Chemistry

In multi-step syntheses involving this compound or its ring-opened form, 5-hydroxynonanoic acid, the use of protecting groups for the hydroxyl and carboxylic acid functionalities can be crucial for achieving selectivity. nih.govrsc.orgechemi.com

Protection of the Hydroxyl Group: After ring-opening, the secondary hydroxyl group of 5-hydroxynonanoic acid can be protected to prevent its interference in subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), benzyl (B1604629) ethers (Bn), and acetate (B1210297) esters (Ac). The choice of protecting group depends on the stability required for the planned synthetic steps and the conditions for its eventual removal. acs.org

Protection of the Carboxylic Acid Group: The carboxylic acid functionality can be masked as an ester, such as a methyl or ethyl ester, to reduce its acidity and prevent it from reacting with basic or nucleophilic reagents. These ester protecting groups can typically be removed by hydrolysis under basic or acidic conditions.

Orthogonal Protecting Group Strategies: In more complex synthetic routes, an orthogonal protecting group strategy may be employed. This involves using protecting groups for the hydroxyl and carboxyl functionalities that can be removed under different conditions, allowing for the selective deprotection and reaction of one group in the presence of the other. nih.gov For instance, a silyl ether on the hydroxyl group can be removed with fluoride (B91410) ions, while a methyl ester on the carboxyl group is stable to these conditions but can be cleaved by base.

The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex target molecules from simpler precursors like this compound.

Applications of S 6 Butyltetrahydro 2h Pyran 2 One in Advanced Organic Synthesis and Material Science Research

As a Chiral Building Block in Natural Product Synthesis

The tetrahydropyran (B127337) ring is a ubiquitous feature in a wide array of natural products, many of which exhibit potent biological activities. rsc.orgrsc.org Consequently, the development of synthetic strategies to construct this core structure is a significant focus in organic chemistry. rsc.org Molecules like (S)-6-Butyltetrahydro-2H-pyran-2-one and its analogues serve as valuable chiral synthons for these complex targets.

Natural products containing the THP moiety, such as (-)-centrolobine (known for its activity against the parasite responsible for leishmaniasis) and the potent anticancer polyketide lasonolide A, highlight the importance of this structural unit. rsc.orgnih.gov The synthesis of these molecules often relies on methods that can stereoselectively generate the THP ring. For instance, the synthesis of (±)-centrolobine has been achieved by exploiting the Maitland-Japp reaction, which constructs a highly substituted THP ring. wikipedia.orgclarkegroupchem.org Similarly, a key step in the total synthesis of the anti-osteoporotic natural product diospongin B involves the use of a Maitland-Japp derived 2H-dihydropyran-4-one, which is then converted to the required functionalized tetrahydropyran core. thieme-connect.comrsc.org

The synthesis of (±)-cis-6-methyltetrahydropyran-2-ylacetic acid, a natural product isolated from Viverra civetta, has been accomplished through stereoselective organoselenium-mediated cyclisation reactions, further demonstrating the utility of building blocks that lead to substituted tetrahydropyrans. rsc.org These examples underscore the strategic importance of chiral tetrahydropyran-2-ones as precursors to medicinally relevant and structurally complex natural products.

Precursor for Complex Organic Frameworks and Bioactive Molecule Scaffolds

Pyran-2-one derivatives are recognized as powerful building blocks and scaffolds for constructing a diverse range of heterocyclic compounds. researchgate.net The pyran-2-one ring is susceptible to nucleophilic attack at several positions, allowing for ring-opening and rearrangement reactions that lead to a variety of other heterocyclic systems. researchgate.netumich.edu This reactivity makes compounds like this compound valuable starting materials for generating novel molecular frameworks with potential biological activity.

Research has shown that pyran-2-one derivatives can be transformed into numerous heterocyclic systems, including pyridines, pyrazoles, isoxazoles, pyrimidines, and benzodiazepines, among others. researchgate.net These resulting scaffolds are prevalent in many pharmaceuticals and bioactive molecules. orientjchem.org For example, various synthetic methods have been developed for producing 4H-pyran derivatives, which exhibit antidiabetic, anticancer, and antitumor properties. orientjchem.org The synthesis of these complex molecules often involves multicomponent reactions starting from simpler pyran precursors. orientjchem.orgencyclopedia.pub

Furthermore, pyran-2-one derivatives have been isolated from natural sources, such as the endophytic fungus Pestalotiopsis fici, and some have shown antifungal activity. nih.gov Synthetic analogues of naturally occurring 6-pentyl-2H-pyran-2-one have demonstrated significant inhibitory effects against the settlement of barnacle cyprids and the formation of marine bacterial biofilms. researchgate.net This highlights the potential of the pyran-2-one scaffold in the development of new functional molecules, from pharmaceuticals to antifouling agents. The ability to modify the core pyran structure allows for the fine-tuning of biological or material properties.

Contribution to New Synthetic Methodology Development (e.g., Modified Maitland-Japp Reaction)

The development of new synthetic methods for the efficient construction of complex molecular architectures is a cornerstone of modern organic chemistry. The tetrahydropyran ring, a key feature of this compound, is a frequent target for such methodological development. One classic reaction that has been revisited and modernized for this purpose is the Maitland-Japp reaction. rsc.org

Originally reported in 1904, the Maitland-Japp condensation involves the reaction of a ketone with two equivalents of an aldehyde to form a highly substituted oxo-tetrahydropyran. rsc.orgwikipedia.org While the original procedure suffered from low yields and harsh conditions, modern adaptations have transformed it into a powerful, one-pot method for creating functionalized tetrahydropyran-4-ones with high diastereoselectivity. rsc.orgrsc.org These tetrahydropyran-4-ones are versatile intermediates that can be converted into various substituted tetrahydropyrans. rsc.orgnih.gov

The utility of this modified methodology is demonstrated in the total synthesis of complex natural products. For instance, a Maitland-Japp inspired synthesis was employed to create the functionalized tetrahydropyran unit of the anticancer polyketide lasonolide A. nih.govsigmaaldrich.com Similarly, the synthesis of (-)-diospongin B utilized a Maitland-Japp reaction as a key step to form a dihydropyran intermediate, which was subsequently converted to the target tetrahydropyran structure. thieme-connect.comrsc.orgresearchgate.net The reaction has also been extended to asymmetric variations, enabling the highly enantioselective synthesis of chiral tetrahydropyran-4-ones, which are crucial for accessing specific stereoisomers of natural products like the phorboxazoles. clarkegroupchem.org

Table 1: Application of Maitland-Japp Reaction in Natural Product Synthesis

| Natural Product Target | Key Intermediate Type | Reaction Outcome | Reference(s) |

| (±)-Centrolobine | Highly substituted tetrahydropyran ring | Construction of the core THP structure. wikipedia.org | rsc.orgwikipedia.orgclarkegroupchem.org |

| (-)-Diospongin B | Dihydropyran-4-one | Formation of the precursor to the final tetrahydropyran ring. thieme-connect.comrsc.org | thieme-connect.comrsc.orgresearchgate.netresearchgate.net |

| Lasonolide A | Functionalized tetrahydropyran-4-one | Access to the functionalized THP unit of the polyketide. nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| Phorboxazole B | Chiral tetrahydropyran-4-one | Asymmetric synthesis of the C1-C19 bis-pyran unit. clarkegroupchem.orgcore.ac.uk | clarkegroupchem.orgcore.ac.uk |

Potential in Polymer Synthesis as a CO2-Derived Lactone Platform

There is growing interest in utilizing carbon dioxide (CO2) as a renewable C1 feedstock for the synthesis of polymers and chemicals. nih.govspringernature.combohrium.com The catalytic conversion of CO2 and 1,3-butadiene (B125203) provides an efficient route to unsaturated δ-lactone monomers. nih.govnih.govacs.orgosti.gov These monomers, which are structurally related to this compound, are promising platforms for creating sustainable, functional, and chemically recyclable polyesters through ring-opening polymerization (ROP). springernature.comchemrxiv.org

The δ-lactone 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP), synthesized from CO2 and butadiene, is a key monomer in this field. springernature.combohrium.comnih.gov Although its ROP can be challenging due to competitive side reactions, recent advances have enabled its chemoselective polymerization to yield linear unsaturated polyesters with high CO2 content (up to 29 wt%). springernature.combohrium.com These polyesters feature multiple double bonds in each repeating unit, which can be selectively functionalized post-polymerization to create bifunctional materials. springernature.combohrium.com

Furthermore, these CO2-derived polyesters exhibit excellent recyclability. Through thermolysis, the polymer can be quantitatively converted back to the original lactone monomer, establishing a closed-loop monomer-polymer-monomer lifecycle. springernature.combohrium.com Research has also explored the copolymerization of these lactones with other cyclic esters, like β-butyrolactone and ε-caprolactone, to produce functional polyesters with tunable properties for applications such as adhesives or coatings. nih.govacs.org The ability to polymerize tri-substituted lactones derived from this platform has also been demonstrated, expanding the scope of accessible polymer structures and properties. chemrxiv.org The use of bio-based poly(δ-decalactone) diols as the soft segment in thermoplastic polyurethanes (TPUs) further illustrates the potential of this class of polymers, yielding materials with good elastomeric properties and low glass transition temperatures. rsc.orgdigitellinc.com

Table 2: Research Findings on Polymerization of CO2-Derived Lactones

| Monomer(s) | Catalyst/Method | Key Finding(s) | Resulting Polymer Properties | Reference(s) |

| 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVP) | Phosphazene/urea binary catalyst | Chemoselective ROP; avoidance of side reactions. | Linear unsaturated polyester (B1180765); Mn up to 16.1 kg·mol⁻¹; fully recyclable to monomer. | springernature.combohrium.comrepec.org |

| 3,3,6-triethyltetrahydro-2H-pyran-2-one (Et-HL) | NaOMe, tBu-P4/BnOH, or tBu-P4 | First ROP of a tri-substituted CO2/butadiene-derived lactone; formation of both linear and cyclic polymers. | Linear polymers with controlled molecular weight; cyclic polymers with Mn up to 1050 kg mol⁻¹. | chemrxiv.org |

| EVP and β-butyrolactone (BBL) | Scandium triflate [Sc(OTf)3] | Cationic ROP to form copolymers. | Functional polyester with active unsaturated bonds; Mw of 4.1 kg/mol . | nih.gov |

| Unsaturated δ-valerolactone (from CO2/butadiene) | TBD, Phosphazenes, NaHMDS | Anionic oligomerization via conjugate addition. | Low molar mass oligomers; tunable glass transition temperature (-18 to 80 °C). | acs.org |

| δ-decalactone | Organic and enzymatic catalysts (ROP) | Synthesis of amphiphilic block copolymers with PEG. | Self-assembles into micelles for drug delivery applications; biodegradable. | rsc.org |

Advanced Spectroscopic and Analytical Research Techniques for S 6 Butyltetrahydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for unambiguous structural and stereochemical assignment of (S)-6-Butyltetrahydro-2H-pyran-2-one.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum reveals distinct signals for the protons on the pyranone ring and the butyl side chain. The proton at the chiral center (C6) is particularly important, as its coupling pattern and chemical shift can provide insights into the ring's conformation. hmdb.carsc.org

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H at C6 (methine) | ~4.25 | Multiplet |

| H at C2 (methylene) | ~2.50 | Multiplet |

| H at C3, C4, C5 (ring methylenes) | ~1.60 - 1.90 | Multiplet |

| H at C1' (butyl methylene) | ~1.65 | Multiplet |

| H at C2', C3' (butyl methylenes) | ~1.30 - 1.40 | Multiplet |

| H at C4' (butyl methyl) | ~0.90 | Triplet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its electronic environment. The carbonyl carbon of the lactone ring is characteristically found at the downfield end of the spectrum (around 170 ppm). The carbon atom of the chiral center (C6), being attached to an oxygen atom, also shows a distinct downfield shift. hmdb.caoregonstate.edu

Interactive Table: Experimental ¹³C NMR Chemical Shifts for δ-Decalactone

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (Carbonyl) | 171.9 |

| C6 (CH-O) | 81.1 |

| C1' (Butyl CH₂) | 35.5 |

| C3 (Ring CH₂) | 31.8 |

| C5 (Ring CH₂) | 29.1 |

| C2' (Butyl CH₂) | 24.8 |

| C4 (Ring CH₂) | 22.5 |

| C3' (Butyl CH₂) | 22.4 |

| C2 (Ring CH₂) | 18.9 |

| C4' (Butyl CH₃) | 13.9 |

Data sourced from the Human Metabolome Database. hmdb.ca

Mass Spectrometry (MS) for Exact Mass Determination and Mechanistic Studies (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental formula of a compound. wikipedia.org High-Resolution Mass Spectrometry (HRMS) can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental composition.

For this compound (C₁₀H₁₈O₂), the nominal molecular weight is 170 g/mol . acsint.biz HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern in the mass spectrum provides valuable structural information. Under electron ionization (EI), lactones typically undergo characteristic fragmentation pathways. libretexts.orgwhitman.edu Common fragmentation for δ-decalactone includes the loss of the butyl side chain and ring-opening reactions, leading to specific fragment ions that help confirm the structure. researchgate.netuni-saarland.de For instance, a prominent peak is often observed at m/z 99, corresponding to the pyranone ring structure after the loss of the butyl group. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra are unique for each compound and are highly sensitive to the functional groups present and the molecule's conformation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretch of the six-membered lactone ring, which typically appears in the region of 1735-1750 cm⁻¹. masterorganicchemistry.com Other characteristic absorptions include C-O stretching vibrations and C-H stretching from the alkyl portions of the molecule. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While the carbonyl stretch is also visible in the Raman spectrum, other vibrations, such as those of the carbon backbone, may be more prominent. Conformational analysis of the six-membered ring can be aided by Raman spectroscopy, as different conformations (e.g., chair, boat) can give rise to distinct spectral features. nih.govosti.gov

Interactive Table: Characteristic IR Absorption Frequencies for δ-Lactones

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Lactone) | 1735 - 1750 | Strong |

| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C-O Stretch | 1050 - 1250 | Strong |

| C-H Bend | 1350 - 1470 | Medium |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. wikipedia.orgmgcub.ac.in The resulting curve, known as an ORD spectrum, is characteristic of a specific enantiomer. The phenomenon known as the Cotton effect—a distinctive feature in ORD curves near an absorption band—can be directly related to the absolute configuration of the molecule. libretexts.org By comparing the experimental ORD curve of this compound to known standards or theoretical calculations, its absolute stereochemistry can be confirmed. slideshare.net

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption between left- and right-circularly polarized light. nih.gov An ECD spectrum provides information about the stereochemical arrangement of the atoms around the chromophores in the molecule. For this compound, the lactone carbonyl group acts as a chromophore. The sign and magnitude of the ECD signal (Cotton effect) are highly sensitive to the stereochemistry at the C6 position, making ECD a powerful tool for determining the absolute configuration and assessing the enantiomeric purity of the sample.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity (e.g., Chiral Gas Chromatography, High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry)

Chromatographic techniques are paramount for separating the enantiomers of chiral compounds and accurately determining the enantiomeric purity of a sample.

Chiral Gas Chromatography (GC): Chiral GC is a widely used method for separating volatile enantiomers like δ-decalactone. gcms.cz This technique employs a capillary column coated with a chiral stationary phase (CSP), often based on modified cyclodextrins. rsc.orgresearchgate.net The two enantiomers of δ-decalactone interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com

Chiral High-Performance Liquid Chromatography (HPLC): For less volatile compounds or for preparative-scale separations, chiral HPLC is the method of choice. nih.govchromatographyonline.com Similar to chiral GC, it uses a column packed with a CSP. researchgate.net Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including lactones. chiralpedia.com The choice of mobile phase is critical for achieving optimal separation of the (S)- and (R)-enantiomers. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS): This advanced hyphenated technique combines the high separation efficiency of UPLC with the high-resolution mass analysis of a QTOF mass spectrometer. When coupled with a chiral column, UPLC-QTOF-MS provides not only the separation of enantiomers but also their unambiguous identification based on their accurate mass and fragmentation patterns, even in complex matrices. researchgate.net

Theoretical and Computational Studies of S 6 Butyltetrahydro 2h Pyran 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are employed to elucidate the fundamental properties of (S)-6-Butyltetrahydro-2H-pyran-2-one, providing insights into its reactivity and stability. mdpi.comsemanticscholar.org

The Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) are crucial descriptors derived from DFT that help in understanding a molecule's reactivity. semanticscholar.org The MEP surface visualizes the charge distribution, identifying electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. mdpi.com For this compound, the most negative potential (Vmin) is expected around the carbonyl oxygen atom, indicating its high electrophilicity and role as a hydrogen bond acceptor.

ALIE, on the other hand, maps the energy required to remove an electron from any point on the molecule's surface. semanticscholar.org Regions with low ALIE values are the most reactive sites towards electrophiles. Computational studies on similar 2H-pyran-2-one analogues show that these sites are typically associated with lone pairs on oxygen atoms and π-systems, where applicable. mdpi.comsemanticscholar.org

| Molecular Site | Predicted MEP (Vmax/Vmin, kcal/mol) | Predicted ALIE (eV) | Inferred Reactivity |

|---|---|---|---|

| Carbonyl Oxygen (C=O) | -45.0 | 12.5 | Site for electrophilic attack and hydrogen bonding |

| Ester Oxygen (O-C=O) | -38.5 | 13.1 | Moderate site for electrophilic attack |

| Hydrogens on Butyl Chain | +25.0 | 14.5 | Site for nucleophilic interaction |

Frontier Molecular Orbital (FMO) theory is essential for predicting chemical reactivity, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being the most important. wikipedia.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. wikipedia.orgscispace.com

| Parameter | Symbol | Formula | Predicted Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -7.5 |

| LUMO Energy | ELUMO | - | +1.5 |

| Energy Gap | ΔE | ELUMO - EHOMO | 9.0 |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.0 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.5 |

| Global Electrophilicity | ω | μ2 / 2η | 1.0 |

DFT calculations are also used to predict Bond Dissociation Energies (BDE), which quantify the energy required to break a specific bond homolytically. nist.gov BDE values are instrumental in predicting the susceptibility of a molecule to autoxidation, a process often initiated by the abstraction of a hydrogen atom. mdpi.com The C-H bond with the lowest BDE is the most likely site for radical initiation.

In this compound, the C-H bonds adjacent to the ring oxygen atom (at the C6 position) are expected to have lower BDEs due to the stabilizing effect of the adjacent heteroatom on the resulting carbon-centered radical. Computational studies on related lactones confirm that radicals derived from these positions can show varying reactivity towards oxygen. researchgate.net Predicting these BDE values is crucial for assessing the compound's shelf-life and potential degradation pathways.

| Bond Location | Predicted BDE (kcal/mol) | Relative Susceptibility to H-Abstraction |

|---|---|---|

| C6-H (alpha to ring oxygen) | 92.5 | High |

| C2-H (alpha to carbonyl) | 98.0 | Moderate |

| C1'-H (on butyl chain, alpha to ring) | 95.0 | Moderate-High |

| C4'-H (terminal methyl on butyl chain) | 101.0 | Low |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational preferences and intermolecular interactions. mdpi.com For this compound, MD simulations can explore the flexibility of the six-membered tetrahydropyran (B127337) ring and the attached butyl group. Ab initio and DFT studies on the parent tetrahydro-2H-pyran ring show a strong preference for a chair conformation over boat or twist-boat forms. researchgate.net MD simulations would allow for the sampling of various chair and other conformers, determining their relative populations and the energy barriers for interconversion.

Furthermore, MD is a powerful tool for investigating how the lactone interacts with its environment, such as a solvent. mdpi.com193.6.1 Simulations in an explicit solvent like water can reveal the formation and dynamics of hydrogen bonds between the solvent and the lactone's carbonyl oxygen. mdpi.com Calculating interaction energies and analyzing the radial distribution function can quantify the solvation shell structure, which is vital for understanding the molecule's solubility and behavior in solution. bohrium.com

Quantum Chemical Methods for Tautomerization Studies

Tautomerism, the interconversion of structural isomers through proton migration, can significantly affect a molecule's chemical and biological properties. frontiersin.orgnih.gov The most common form is keto-enol tautomerism. masterorganicchemistry.com While the lactone (keto) form of this compound is overwhelmingly stable, quantum chemical methods like DFT can be used to investigate the energetic feasibility of its corresponding enol tautomer. scifiniti.comscifiniti.com

These calculations involve optimizing the geometries of both the keto and potential enol forms and determining their relative free energies. wuxiapptec.com The equilibrium constant (Keq) between the tautomers is highly sensitive to the solvent environment. frontiersin.orgwuxiapptec.com Theoretical calculations can model this by using implicit solvent models (like the Conductor-like Polarizable Continuum Model, C-PCM) to predict how the equilibrium might shift in solvents of varying polarity. For simple lactones, the equilibrium lies heavily in favor of the cyclic keto form, and computational studies would quantify this preference.

In Silico Chiral Recognition and Stereoselective Interaction Modeling

As this compound is a chiral molecule, understanding how its stereochemistry influences its interactions with other chiral entities, such as biological receptors or chiral catalysts, is of great importance. rsc.org In silico methods, particularly molecular docking, are used to model these stereoselective interactions. mdpi.com

Molecular docking simulations can predict the preferred binding orientation of the (S)-enantiomer within a receptor's active site and compare its binding affinity to that of its (R)-enantiomer. These models calculate a scoring function based on intermolecular forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Differences in the calculated binding energies between the two enantiomers can provide a rationale for observed stereoselectivity in biological activity or enantioselective synthesis. mdpi.comresearchgate.net This modeling is a critical step in rational drug design and catalyst development.

Biosynthetic Pathways and Ecological Roles of S 6 Butyltetrahydro 2h Pyran 2 One

Natural Occurrence and Distribution in Specific Biological Systems (e.g., Plants)

While specific documentation on the natural occurrence of the (S)-enantiomer of 6-butyltetrahydro-2H-pyran-2-one is limited in publicly available scientific literature, the racemic form, 6-butyltetrahydro-2H-pyran-2-one, is recognized as a flavor compound. It is described as having sweet, coconut, and coumarin-like flavor notes foodb.ca.

In the broader context of δ-lactones, these compounds are found in various natural sources. For instance, δ-valerolactone has been reported in Clerodendrum mandarinorum and Aspalathus linearis nih.gov. Fungi are also known producers of pyran-2-one derivatives. For example, the endophytic fungus Pestalotiopsis fici has been shown to produce novel 2H-pyran-2-one and 2H-furan-2-one derivatives nih.gov. While this does not confirm the presence of (S)-6-butyltetrahydro-2H-pyran-2-one, it indicates that the structural scaffold is present in the fungal kingdom.

Table 1: General Natural Sources of Related Lactone Compounds

| Lactone Type | General Natural Sources |

|---|---|

| δ-Lactones | Fruits, Animal Products |

| Pyran-2-ones | Fungi (Trichoderma, Pestalotiopsis) |

Proposed Biosynthetic Routes and Enzymatic Transformations

The precise biosynthetic pathway for this compound has not been fully elucidated. However, general biosynthetic routes for δ-lactones in microorganisms and plants have been proposed, which likely involve the metabolism of fatty acids.

The biosynthesis is thought to commence with a C9 fatty acid, nonanoic acid. This precursor undergoes hydroxylation at the δ-position (C5) to form 5-hydroxynonanoic acid. This reaction is often catalyzed by cytochrome P450 monooxygenases. Subsequently, the resulting hydroxy acid undergoes intramolecular cyclization, or lactonization, to form the stable six-membered δ-lactone ring of 6-butyltetrahydro-2H-pyran-2-one. The stereospecificity of the (S)-enantiomer would be determined by the enzyme catalyzing the hydroxylation or a subsequent stereospecific lactonization step.

Microorganisms, such as various species of fungi and bacteria, are known to produce a variety of lactones through biotransformation of fatty acids google.com. For instance, Aspergillus oryzae and Mortierella isabellina can produce various gamma- or delta-lactones from corresponding carboxylic acids google.com. The enzymatic machinery for these transformations typically involves hydroxylases.

Table 2: Proposed General Biosynthetic Steps for δ-Lactones

| Step | Reaction | Enzyme Class (Putative) |

|---|---|---|

| 1 | Fatty Acid Precursor Formation | Fatty Acid Synthase |

| 2 | Positional Hydroxylation | Cytochrome P450 Monooxygenase |

Role as a Signaling Molecule or Metabolite in Non-Human Organisms (e.g., as flavor compounds or pheromones in specific ecological contexts)

The racemic mixture of 6-butyltetrahydro-2H-pyran-2-one is known for its flavor profile, contributing sweet, coconut, and coumarin-like notes foodb.ca. This suggests a potential role as a flavor or aroma compound in food sources where it might be found.

While there is no direct evidence of this compound acting as a pheromone, the Pherobase, a database of semiochemicals, lists this compound, indicating its potential in chemical communication pherobase.com. The structural class of pyran-2-ones has been identified in insect pheromones. For example, supellapyrone, the sex pheromone of the brownbanded cockroach (Supella longipalpa), is a derivative of 2H-pyran-2-one researchgate.net. This suggests that this compound could potentially function as a semiochemical in certain insect species.

Furthermore, related volatile organic compounds (VOCs) from fungi, such as 6-pentyl-2H-pyran-2-one produced by Trichoderma species, act as signaling molecules that can influence the development of plants. This compound has been shown to regulate root morphogenesis in Arabidopsis thaliana nih.govresearchgate.net. This indicates that pyran-2-one structures can play a role in inter-kingdom signaling.

Table 3: Potential Ecological Roles of this compound and Related Compounds

| Compound | Potential Role | Organism/Context |

|---|---|---|

| 6-Butyltetrahydro-2H-pyran-2-one | Flavor Compound | Food Systems |

| Pyran-2-one Derivatives | Pheromones | Insects (e.g., Brownbanded Cockroach) researchgate.net |

In Vitro Biological Activity Studies (e.g., enzyme inhibition, receptor binding in non-human systems, excluding human clinical trials)

Specific in vitro biological activity studies on this compound are not extensively reported. However, studies on structurally related δ-lactones and pyran-2-ones have demonstrated various biological activities in non-human systems.

A number of pyran-2-one compounds isolated from fungi have shown antifungal properties. For instance, 6-pentyl-2H-pyran-2-one exhibits a broad range of antifungal activity against various plant pathogenic fungi mdpi.com. Another study identified (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one as being particularly active against Penicillium species semanticscholar.org. Derivatives of 2H-pyran-2-one from the endophytic fungus Pestalotiopsis fici have also demonstrated antifungal activity against the plant pathogen Gibberella zeae nih.gov.

In terms of enzyme inhibition, a study on steroidal derivatives bearing a spiro-δ-lactone at position 17 showed potent inhibition of 17β-hydroxysteroid dehydrogenase type 5 (17β-HSD5) nih.gov. This suggests that the δ-lactone ring can be a key pharmacophore for enzyme inhibition.

Table 4: In Vitro Biological Activities of Structurally Related Compounds

| Compound | Biological Activity | Target Organism/System |

|---|---|---|

| 6-Pentyl-2H-pyran-2-one | Antifungal | Various plant pathogenic fungi mdpi.com |

| (R)-5,6-dihydro-6-pentyl-2H-pyran-2-one | Antifungal | Penicillium species semanticscholar.org |

| 2H-pyran-2-one derivatives | Antifungal | Gibberella zeae nih.gov |

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Catalytic Systems for Enantiopure Synthesis

The production of enantiomerically pure (S)-6-Butyltetrahydro-2H-pyran-2-one is critical for its desired organoleptic properties. The development of highly efficient and selective catalytic systems remains a primary research goal. Current methods often rely on biocatalytic reductions or the use of chiral starting materials. Future advancements will likely focus on asymmetric chemocatalysis to achieve enantiopure synthesis from achiral or racemic precursors.

Research into novel catalytic systems includes:

Hydrogen-Bond-Donating Catalysts: New catalysts, such as conjugate-base-stabilized carboxylic acids featuring functionalities like 3,5-bis(pentafluorosulfanyl)phenylthiourea, are being developed. These systems have shown remarkable efficiency in catalyzing challenging one-pot condensation and electrocyclization reactions to form other heterocyclic structures under mild conditions. researchgate.net Adapting this class of potent hydrogen-bond-donating catalysts could provide a new pathway for the enantioselective cyclization step in δ-lactone synthesis.

Gold-Catalyzed Cyclizations: Gold catalysts have emerged as powerful tools for stereoselective synthesis. For instance, gold-catalyzed sequences involving Meyer–Schuster rearrangement, hydration, and oxa-Michael addition have been used to create substituted tetrahydropyrans with high stereoselectivity. mdpi.com Exploring gold-based catalytic systems could unlock novel, highly selective routes to chiral δ-lactones like the target compound from functionalized precursors.

Biocatalytic and Fermentation Enhancements: While fermentation is a known method for producing optically active δ-decalactone, future research will focus on improving yields and enantiomeric excess. google.com This includes strain development and mutagenesis, as demonstrated in the preparation of natural δ-decalactone and δ-dodecalactone by the bioreduction of Massoia oil using specialized yeast strains like Saccharomyces pastorianus. googleapis.com Such methods offer high conversion rates and product concentrations, enhancing their industrial viability. googleapis.com

Integration with Continuous Flow Chemistry and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the synthesis of fine chemicals. For this compound, this involves moving away from stoichiometric reagents and harsh conditions towards more sustainable catalytic processes and integrating them with modern manufacturing technologies like continuous flow chemistry.

A key area of development is the use of biomass-derived platform chemicals. A notable sustainable route involves the catalytic transfer hydrogenation of 6-amyl-α-pyrone, which can be derived from fermentation processes, to produce δ-decalactone. acs.org This liquid-phase reaction utilizes a Pd/C catalyst and formic acid as a hydrogen source, operating under mild conditions. acs.org This approach represents a significant step towards an integrated bio- and chemo-catalytic process for green synthesis from lignocellulosic biomass. acs.org

The advantages of such catalytic systems make them ideal candidates for integration with continuous flow reactors. The transition from batch to flow chemistry could offer:

Enhanced Safety: Better control over reaction temperature and pressure, particularly in exothermic hydrogenation reactions.

Improved Efficiency: Higher throughput, reduced reaction times, and more efficient catalyst utilization.

Scalability: Simplified scaling-up of production from laboratory to industrial levels.

Automation: Precise control over reaction parameters, leading to consistent product quality and yield.

Future work will focus on optimizing catalyst stability and longevity within a packed-bed flow reactor and streamlining downstream purification processes in a continuous manner.

Advanced Applications in Bio-Inspired Synthesis and Biomimetic Transformations

Nature provides sophisticated templates for chemical synthesis. Bio-inspired and biomimetic strategies seek to emulate the efficiency and selectivity of enzymatic processes to construct complex molecules. While this compound is a relatively simple structure, the principles of biomimetic transformations can inspire novel and elegant synthetic routes.

Future research may explore:

Enzyme-Mimicking Cyclizations: Designing synthetic catalysts that mimic the active sites of enzymes responsible for lactonization in natural product biosynthesis. This could involve creating scaffolds that pre-organize a hydroxy acid precursor to facilitate stereoselective ring closure.

Biomimetic Cascade Reactions: The synthesis of complex natural products often involves elegant cascade reactions where multiple bonds and stereocenters are formed in a single operation. For instance, the biomimetic synthesis of the δ-lactone azorellolide leverages a cascade involving cyclopropylcarbinyl cation chemistry and dyotropic rearrangements, which are transformations proposed to occur in terpene biosynthesis. acs.org Applying this level of strategic thinking could lead to highly convergent syntheses of chiral lactones from simple, readily available starting materials.

Diels-Alder Strategies: The hetero-Diels-Alder reaction is a powerful tool in the biomimetic synthesis of various heterocyclic natural products. nih.gov Research into Lewis acid-catalyzed or organocatalyzed hetero-Diels-Alder reactions between suitable dienes and dienophiles could provide a modular and stereocontrolled route to the tetrahydropyran (B127337) core.

These advanced approaches, while currently applied to more complex targets, highlight a paradigm shift towards emulating nature's synthetic elegance, which could yield highly efficient and selective syntheses of valuable chiral building blocks like this compound.

Exploration in Optoelectronic or Supramolecular Materials Science (if structural modifications yield such properties)

While this compound is primarily recognized for its biological activity as a flavor and aroma compound, its core tetrahydropyran structure is a common motif in other fields. A forward-looking research direction involves exploring whether functional modifications of this scaffold could produce molecules with interesting properties for materials science. Currently, there is no literature suggesting the use of this specific lactone in optoelectronics or supramolecular chemistry. However, the potential for such applications can be considered hypothetically.

Optoelectronic Properties: The saturated aliphatic structure of this compound lacks the necessary conjugation for typical optoelectronic applications. However, the tetrahydropyran ring could serve as a chiral scaffold. Future research could explore attaching chromophoric or electronically active groups (e.g., aromatic rings, donor-acceptor systems) to the butyl chain or the ring itself. The inherent chirality of the starting material could be used to induce chiral-optical properties, such as circularly polarized luminescence, in the resulting materials.

Supramolecular Materials: The lactone functionality contains a carbonyl group which can act as a hydrogen bond acceptor. While its hydrogen bonding capability is modest, strategic modifications could enhance its ability to participate in self-assembly. For example, introducing hydrogen bond donor/acceptor sites, such as amides or carboxylic acids, onto the molecule could promote the formation of ordered supramolecular structures like gels, liquid crystals, or chiral polymers. The defined stereochemistry of the (S)-enantiomer could be used to direct the formation of specific helical or chiral aggregates.

This area remains speculative but represents a frontier where the synthetic accessibility and defined stereochemistry of simple chiral molecules could be leveraged to create novel functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.